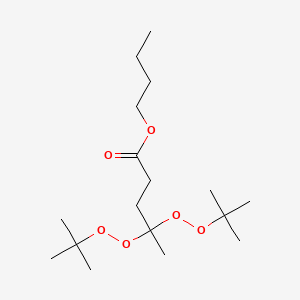

Butyl 4,4-bis(tert-butyldioxy)valerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.

Wissenschaftliche Forschungsanwendungen

Crosslinking Agent in Polymer Synthesis

Butyl 4,4-bis(tert-butyldioxy)valerate is primarily used as a crosslinking agent in the synthesis of various polymers. It facilitates the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.

- Case Study : In a study involving polyphenylene ether resin compositions, the compound was utilized to improve the thermal and mechanical properties of the resin, demonstrating its effectiveness as a radical initiator in thermosetting applications .

Initiator for Radical Polymerization

The compound serves as a radical initiator for polymerization processes, particularly in the production of thermosetting plastics. Its ability to decompose and generate free radicals at elevated temperatures makes it suitable for initiating polymerization reactions.

- Case Study : Research has shown that when used in combination with other initiators, this compound significantly increases the rate of polymerization and enhances the final product's properties .

Oxidizing Agent

As a peroxide compound, it exhibits strong oxidizing properties, making it useful in various chemical reactions where oxidation is required. This application is particularly relevant in organic synthesis and industrial processes.

- Safety Note : Due to its strong oxidizing nature, it poses risks such as flammability and potential explosive reactions when mixed with incompatible materials .

Regulatory Information

The handling and storage of this compound must comply with safety regulations due to its hazardous nature:

- Storage Conditions : The compound should be stored under stringent temperature controls to prevent decomposition and potential hazards.

- Regulatory Compliance : It falls under various regulatory frameworks concerning hazardous materials management .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Butyl 4,4-bis(tert-butyldioxy)valerate to improve yield and purity?

- Methodological Answer : Use a factorial experimental design to systematically vary parameters such as reactant stoichiometry (e.g., tert-butyl hydroperoxide equivalents), solvent polarity (e.g., dichloromethane vs. acetonitrile), and reaction temperature. Statistical methods like Response Surface Methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, pilot studies suggest that lower temperatures (0–5°C) reduce side reactions from peroxide decomposition, while excess valeric acid derivatives improve esterification efficiency.

Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester and peroxide linkages, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Thermal stability should be assessed via differential scanning calorimetry (DSC) to detect exothermic decomposition events, complemented by thermogravimetric analysis (TGA) to quantify mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

Q. How should researchers design experiments to assess the compound’s reactivity in radical-initiated systems?

- Methodological Answer : Employ controlled initiation studies using azobisisobutyronitrile (AIBN) or UV light to generate radicals. Monitor reaction progress via in-situ Fourier-transform infrared (FTIR) spectroscopy to track peroxide bond cleavage. Compare kinetic data across solvents (e.g., toluene vs. DMSO) to evaluate polarity effects on radical stabilization .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer : Conduct hazard assessments using DSC to identify onset temperatures for exothermic decomposition. Implement strict temperature controls (<50°C) during synthesis and storage. Use blast shields and remote-controlled reactors for scale-up trials, referencing peroxide-handling guidelines from chemical engineering safety frameworks .

Q. How can researchers resolve contradictions in reported decomposition temperatures for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., heating rate, atmosphere) and validate instrumentation calibration. Cross-reference results with computational thermochemistry models (e.g., density functional theory (DFT) calculations of bond dissociation energies) to identify discrepancies caused by impurities or measurement artifacts .

Advanced Research Questions

Q. What computational strategies predict the decomposition pathways of this compound under varying conditions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for peroxide bond cleavage. Use transition state theory to model activation barriers for radical formation. Validate predictions with experimental Arrhenius parameters derived from isothermal DSC studies .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

- Methodological Answer : Design continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to maintain precise temperature control and minimize residence time in high-risk zones (e.g., >40°C). Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, particularly for viscous reaction mixtures .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Implement centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system to separate peroxide derivatives based on polarity. Compare with simulated moving bed (SMB) chromatography for large-scale applications, optimizing phase ratios via ternary phase diagrams .

Q. How do solvent effects influence the compound’s catalytic activity in oxidation reactions?

- Methodological Answer : Use Kamlet-Taft solvent parameters to correlate polarity/polarizability with reaction rates. Conduct kinetic studies in solvents ranging from non-polar hexane to polar aprotic DMF, analyzing Hammett plots to disentangle electronic vs. steric solvent effects .

Q. What mechanistic insights explain the compound’s dual role as an oxidizer and stabilizer in polymer matrices?

- Methodological Answer : Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during polymer curing. Compare stabilization efficiency (via oxidative induction time measurements) against commercial peroxides, linking performance to tert-butyl group steric hindrance and peroxide bond lability .

Eigenschaften

CAS-Nummer |

995-33-5 |

|---|---|

Molekularformel |

C17H34O6 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

butyl 4,4-bis(tert-butylperoxy)pentanoate |

InChI |

InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3 |

InChI-Schlüssel |

BXIQXYOPGBXIEM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Kanonische SMILES |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Key on ui other cas no. |

995-33-5 |

Physikalische Beschreibung |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Liquid |

Piktogramme |

Flammable; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.